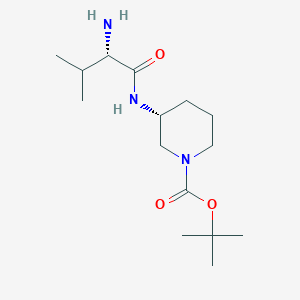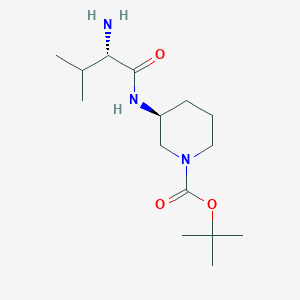![molecular formula C19H29N3O3 B7918105 [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918105.png)
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester is a versatile organic compound often explored for its diverse applications in the fields of medicinal chemistry and pharmacology. This compound typically features prominently in studies due to its unique structural components and reactive nature, allowing for various modifications and applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester, the process generally starts with the assembly of the piperidine ring followed by the incorporation of the amino propionyl group. Common synthetic routes may involve:
Starting Material Synthesis: : Initially, a protected piperidine derivative is prepared.
Nucleophilic Addition: : The piperidine ring is subjected to nucleophilic addition reactions with protected amino acids like the N-protected (S)-2-amino-propionic acid.
Deprotection and Esterification: : Protective groups are then removed, and esterification reactions are carried out to introduce the benzyl ester moiety.
Final Purification: : Chromatographic methods are applied for final purification to ensure high purity of the synthesized compound.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic pathways but emphasizes optimization for yield and cost-effectiveness. The procedures usually involve:
Batch Processing: : Large reactors are used for batch processing under controlled temperatures and pressures.
Catalysts and Reagents: : Industrial-scale reactions might employ specific catalysts and reagents to speed up the process and increase efficiency.
Quality Control: : Rigorous quality control measures are in place to ensure consistency in the final product, often involving high-performance liquid chromatography (HPLC) and mass spectrometry for purity assessment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: : Reduction reactions often involve the benzyl ester group being hydrogenated to yield the corresponding alcohol.
Substitution: : Various substitution reactions can be performed on the piperidine ring or the ester moiety using suitable halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: : Nitroso or nitro derivatives.
Reduction Products: : Alcohols or partially reduced esters.
Substitution Products: : Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
The compound has a broad spectrum of applications in scientific research, including but not limited to:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with proteins and enzymes.
Medicine: : Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: : Utilized in the development of new materials and catalytic processes.
Mecanismo De Acción
Molecular Targets and Pathways
This compound typically interacts with specific enzymes or receptors in biological systems. The mechanism often involves binding to active sites on proteins, thereby modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
[1-((R)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester: : Different stereochemistry but similar in structure.
N-benzyl-piperidine derivatives: : Similar piperidine core but different substituents.
Ethyl 4-aminobutanoate: : A simpler ester with a similar functional group.
Highlighting Its Uniqueness
What sets [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester apart is its specific stereochemistry (S configuration) and the combination of functional groups that enable a wide range of chemical reactions and applications in various fields.
Propiedades
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-21(19(24)25-14-17-7-5-4-6-8-17)13-16-9-11-22(12-10-16)18(23)15(2)20/h4-8,15-16H,3,9-14,20H2,1-2H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTUBXKEEPWEGI-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(CC1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7918023.png)

![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7918034.png)
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7918044.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7918049.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7918055.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7918060.png)

![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7918071.png)
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918083.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918087.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918103.png)
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918114.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918116.png)
